molecular formula C13H10N2O3 B2715303 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid CAS No. 72733-84-7

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid

Cat. No. B2715303
CAS RN: 72733-84-7
M. Wt: 242.234
InChI Key: ZPXHGRCNSBEEOL-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O3 and a molecular weight of 242.23 .


Molecular Structure Analysis

The molecular structure of 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid is characterized by its molecular formula C13H10N2O3 . A related compound, 3-(3-(pyridin-3-yl)ureido)benzoic acid, has been found to have an orthorhombic crystal structure .

Scientific Research Applications

Crystallography and Structural Analysis

The study by Lemmerer and Bourne (2012) discusses the co-crystal formation involving benzoic acid and derivatives that assemble into chains and extended ribbons through hydrogen bonding, highlighting the structural intricacies of such molecular assemblies (Lemmerer & Bourne, 2012).

Photophysical Properties and Luminescence

Sivakumar et al. (2011) prepared aromatic carboxylic acids, replacing hydroxyl hydrogens of 3,5-dihydroxy benzoic acid, to support a series of lanthanide coordination compounds, demonstrating their photophysical properties and luminescence efficiencies, which are crucial for understanding the interaction between organic ligands and metal ions (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Coordination Chemistry and Metal-Organic Frameworks

Tzimopoulos et al. (2010) reported on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, exploring their coordination to metal centers and effects on photophysical properties and ligand interactions, which adds to the understanding of their potential applications in material science and catalysis (Tzimopoulos et al., 2010).

Corrosion Inhibition

El Hajjaji et al. (2018) synthesized pyridine and benzoic acid derivatives with pyrazole moieties evaluated as corrosion inhibitors for mild steel, showcasing the potential industrial applications of these compounds in protecting metals from corrosion (El Hajjaji et al., 2018).

Gas Separation and Adsorption

Ma et al. (2020) synthesized an amino-decorated porous metal-organic framework that shows efficient CO2/N2 and C2 hydrocarbon/CH4 selectivity, along with high iodine adsorption, indicating its potential for gas separation and environmental cleanup applications (Ma et al., 2020).

properties

IUPAC Name

3-(pyridine-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(10-4-2-6-14-8-10)15-11-5-1-3-9(7-11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXHGRCNSBEEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid

CAS RN

72733-84-7
Record name 3-(pyridine-3-amido)benzoic acid
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